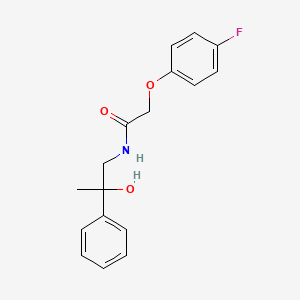

2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide, commonly known as FPPP, is a synthetic compound that belongs to the family of amide derivatives. FPPP is a relatively new compound, and its potential applications in scientific research are still being explored.

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

Research on chemoselective acetylation using immobilized lipase has been explored for synthesizing intermediates like N-(2-hydroxyphenyl)acetamide, which is crucial for antimalarial drugs. This process demonstrates the versatility of acetamide derivatives in synthesizing biologically active compounds (Deepali B Magadum & G. Yadav, 2018).

Novel Acetamide Derivatives Synthesis

The synthesis of novel acetamide derivatives with specific substitutions has been a focus area, indicating the significance of acetamide functionalities in developing new chemical entities with potential biological activities. For example, the synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides showcases the exploration of acetamide chemistry for therapeutic purposes (Yang Man-li, 2008).

Photocatalytic Reactions in Drug Degradation

Studies on the photocatalytic degradation of pharmaceutical compounds, such as flutamide, highlight the relevance of phenoxy and acetamide groups in understanding the environmental fate and transformation of drug molecules. These studies contribute to the field of environmental science, particularly in drug degradation and removal processes (Y. Watanabe et al., 2015).

Drug Metabolism and Pharmacokinetics

Research on the metabolism of drugs like flutamide underscores the importance of understanding how acetamide derivatives are processed in the body. Identifying the enzymes responsible for drug metabolism, such as arylacetamide deacetylase in flutamide hydrolysis, is vital for drug development and safety assessment (A. Watanabe et al., 2009).

Antioxidant and Radical Scavenging Activities

The investigation of phenolic derivatives, including acetaminophen (a known acetamide derivative), for their antioxidant and radical scavenging activities, contributes to understanding the therapeutic potentials of these compounds in managing oxidative stress-related diseases (T. Dinis et al., 1994).

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3/c1-17(21,13-5-3-2-4-6-13)12-19-16(20)11-22-15-9-7-14(18)8-10-15/h2-10,21H,11-12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYIUBQCAJIHEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)COC1=CC=C(C=C1)F)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/no-structure.png)

![N-[4-methoxy-3-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide](/img/structure/B2424072.png)

![1-[(Diphenylacetyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2424080.png)

![Methyl 2-[(1-ethyl-5-methylpyrazol-4-yl)amino]acetate](/img/structure/B2424081.png)

![ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate](/img/structure/B2424082.png)

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2424090.png)

![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2424091.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2424092.png)